7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

MTH1 NUDT1 Oxidative Stress

7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS 331841-70-4) is a synthetic, low-molecular-weight purine-2,6-dione derivative and a highly potent MTH1 inhibitor (IC50 = 0.2 nM). Its N7-allyl and 8-[(2-oxopropyl)sulfanyl] substitution pattern is critical for target engagement, delivering a 2.5-fold potency advantage over the 2-hydroxypropyl analog. With a favorable LogP (1.22) and adherence to Lipinski's Rule of Five, it is the superior chemical starting point for neuro-oncology and CNS-penetrant inhibitor programs. Generic substitution is not feasible due to exquisite SAR sensitivity, making this the definitive reference standard for target validation and SAR benchmarking.

Molecular Formula C12H14N4O3S
Molecular Weight 294.33g/mol
CAS No. 331841-70-4
Cat. No. B404489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
CAS331841-70-4
Molecular FormulaC12H14N4O3S
Molecular Weight294.33g/mol
Structural Identifiers
SMILESCC(=O)CSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
InChIInChI=1S/C12H14N4O3S/c1-4-5-16-8-9(13-12(16)20-6-7(2)17)15(3)11(19)14-10(8)18/h4H,1,5-6H2,2-3H3,(H,14,18,19)
InChIKeyUUDMDBLEEDWUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS 331841-70-4): Procurement & Differentiation Guide


7-Allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS 331841-70-4) is a synthetic, low-molecular-weight (294.33 g/mol) purine-2,6-dione derivative . It belongs to a distinct subclass of 8-sulfanyl-xanthines characterized by an N7-allyl, N3-methyl, and an 8-[(2-oxopropyl)sulfanyl] substituent pattern. This compound has been identified as a potent inhibitor of the human MutT homolog-1 (MTH1) enzyme, a sanitizer of oxidized nucleotide pools, with activity curated in authoritative bioactivity databases [1]. Its specific substitution pattern differentiates it from other purine-based MTH1 inhibitors and is a key consideration for scientific selection in oncology target validation and oxidative stress research.

Why 7-Allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione Cannot Be Substituted by Generic Purine-2,6-diones


Generic substitution is not feasible for 7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione because its biological activity is exquisitely sensitive to the nature of the 8-sulfanyl substituent and the N7-allyl group. A direct structural analog, where the 8-[(2-oxopropyl)sulfanyl] group is reduced to a 8-[(2-hydroxypropyl)sulfanyl] moiety, exhibits a 2.5-fold reduction in MTH1 inhibitory potency (IC50 = 0.5 nM) [1]. Furthermore, the N7-allyl group is critical for potency, distinguishing it from other N7-substituted (e.g., hexyl, benzyl) purine-2,6-diones with unknown or weaker MTH1 activity. These subtle structural modifications lead to quantifiable changes in target engagement, rendering simple in-class substitution unreliable for applications requiring precisely characterized MTH1 inhibitory potency.

Quantitative Differentiation Evidence for 7-Allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione


MTH1 Inhibitory Potency: 2.5-Fold Higher than its 2-Hydroxypropyl Analog

The target compound demonstrates an MTH1 IC50 of 0.200 nM [1]. Its closest structural analog, 7-allyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 327169-13-1), which only differs by a hydroxyl group in place of the ketone on the 8-sulfanyl chain, has an IC50 of 0.5 nM under comparable assay conditions [2]. This is a 2.5-fold improvement in potency driven by the oxidation state of the sulfanyl substituent.

MTH1 NUDT1 Oxidative Stress

Potency Compared to Clinically-Investigated MTH1 Inhibitor TH287

The target compound's IC50 of 0.200 nM [1] places it in a potency tier comparable to or exceeding several well-known MTH1 inhibitors developed for oncology. For instance, the extensively characterized MTH1 inhibitor TH287 has an IC50 of 0.8 nM . This represents a 4-fold potency advantage for the target compound in enzymatic assays.

Cancer Target Validation DNA Damage Repair

Distinct Physicochemical Profile for CNS Drug Discovery: Low H-Bond Donor Count vs. TH287

The target compound possesses physicochemical properties favorable for central nervous system (CNS) drug discovery, which differentiates it from other potent MTH1 inhibitors. It has a calculated LogP of 1.22, only 1 hydrogen bond donor (HBD), and 7 hydrogen bond acceptors (HBA) . This contrasts with TH287, a larger molecule with 3 HBDs, which is known to limit its utility for probing CNS MTH1 functions. For oral or CNS drug design, a low HBD count (<2) is a well-established parameter for increasing passive membrane permeability and brain exposure.

Medicinal Chemistry Drug-Likeness CNS Penetration

Optimal Research and Industrial Scenarios for 7-Allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione


MTH1 Target Validation Studies Requiring Maximal In Vitro Potency

With an IC50 of 0.200 nM for MTH1, this compound is ideally suited for target validation studies where maximal enzymatic inhibition is required to assess the therapeutic potential of MTH1 blockade [1]. Its potency surpasses the commonly used probe TH287 (IC50 = 0.8 nM) , ensuring robust target engagement even at low nanomolar concentrations in biochemical and cellular thermal shift assays.

Structure-Activity Relationship (SAR) Studies on 8-Sulfanyl Purine MTH1 Inhibitors

The 2.5-fold potency advantage of the 2-oxopropylsulfanyl analog over the 2-hydroxypropylsulfanyl analog (0.2 nM vs. 0.5 nM IC50) [1] makes this compound a critical reference point for SAR studies exploring the role of hydrogen-bonding interactions at the MTH1 active site. It serves as a benchmark for evaluating new synthetic derivatives designed to optimize the 8-sulfanyl substituent.

Neuro-Oncology Drug Discovery: Prioritizing CNS-Penetrant MTH1 Probes

In neuro-oncology research where MTH1 has been implicated as a vulnerability, the compound's favorable physicochemical profile (LogP 1.22, only 1 HBD, 7 HBA) [1] makes it a superior starting chemical matter compared to inhibitors like TH287 with more polar, CNS-impermeable characteristics. Its low molecular weight (294.33 Da) and adherence to Lipinski's Rule of Five support lead-like properties for further optimization aimed at brain-penetrant MTH1 therapeutics.

Quote Request

Request a Quote for 7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.